3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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Overview
Description
3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is a chemical compound with the molecular formula C19H27NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane ring.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.
Attachment of the Butanoate Group: The butanoate group can be attached through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst.
Formation of the Methoxyphenylamino Group: The methoxyphenylamino group can be synthesized through a nucleophilic aromatic substitution reaction, where a methoxy-substituted aromatic ring reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the aromatic ring or the cyclohexyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylcyclohexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 3,4-Dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate
Uniqueness
3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenylamino group, in particular, may contribute to its potential therapeutic effects and interactions with biological targets.
Properties
Molecular Formula |
C19H27NO4 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(3,4-dimethylcyclohexyl) 4-(4-methoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H27NO4/c1-13-4-7-17(12-14(13)2)24-19(22)11-10-18(21)20-15-5-8-16(23-3)9-6-15/h5-6,8-9,13-14,17H,4,7,10-12H2,1-3H3,(H,20,21) |
InChI Key |
ACAHXCGWHHOOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)OC(=O)CCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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